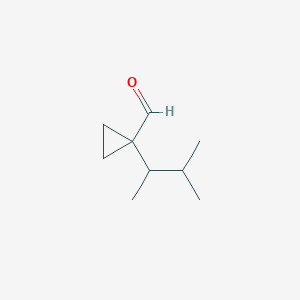

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17814208

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O |

|---|---|

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | QSKJIRKDOOASFP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)C1(CC1)C=O |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde, reflecting its cyclopropane backbone substituted at the 1-position with both a 3-methylbutan-2-yl group and an aldehyde (-CHO) functional group. Its molecular formula is CHO, with a molecular weight of 140.22 g/mol. The cyclopropane ring introduces significant angle strain, while the aldehyde group confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 140.22 g/mol | |

| IUPAC Name | 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde | |

| SMILES | CC(C)C(C)C1(CC1)C=O | Derived |

| InChIKey | LPWCIYBGMTXAAE-UHFFFAOYSA-N |

Stereochemical Considerations

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis of 1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde typically involves cyclopropanation reactions, where a three-membered ring is formed via [2+1] cycloaddition or alkylation. A common approach utilizes metal-catalyzed reactions (e.g., Simmons-Smith conditions) to generate the cyclopropane ring from alkenes . For example, reacting a pre-functionalized allyl aldehyde with diiodomethane and a zinc-copper couple can yield the cyclopropane core .

Aldehyde Functionalization

The aldehyde group is often introduced through oxidation of primary alcohols or hydroformylation of alkenes. In one patent-derived method, a cyclopropane-bearing alcohol is oxidized using pyridinium chlorochromate (PCC) to yield the corresponding aldehyde without over-oxidation to carboxylic acids .

Table 2: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopropanation | CHI, Zn-Cu | 45–60% | |

| Aldehyde Oxidation | PCC, CHCl | 70–85% | |

| Purification | Column Chromatography | >95% |

Challenges in Synthesis

The compound’s strained cyclopropane ring poses stability challenges during synthesis. High reaction temperatures or strong acids/bases may lead to ring-opening reactions, necessitating mild conditions . Additionally, steric hindrance from the 3-methylbutan-2-yl group complicates regioselective functionalization.

Physicochemical Properties

Stability and Reactivity

The aldehyde group is susceptible to nucleophilic attack, enabling condensation reactions (e.g., formation of Schiff bases). The cyclopropane ring’s strain (~27 kcal/mol) facilitates ring-opening reactions under thermal or catalytic conditions, offering pathways to larger cyclic or acyclic products .

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band near 1720 cm confirms the presence of the aldehyde carbonyl group.

-

NMR Spectroscopy:

Applications in Research

Organic Synthesis

The compound serves as a precursor for cyclopropane-containing analogs in medicinal chemistry. Its aldehyde group participates in multicomponent reactions (e.g., Ugi reaction) to generate diverse heterocycles . For example, coupling with amines and isocyanides yields pyrrolidine derivatives with potential bioactivity .

Materials Science

The rigid cyclopropane structure is explored in polymer chemistry to enhance thermal stability. Incorporating this compound into polyimides or epoxy resins has shown promise in increasing glass transition temperatures () .

Future Directions

Further research should prioritize:

-

Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.

-

Computational Studies: Modeling ring strain and reactivity using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume